1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a chloro and difluoromethyl group attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent . The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C) for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The phenyl ring can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the chloro and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one: A precursor in the synthesis of 1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one.
1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one: A structurally similar compound with a difluoromethoxy group instead of a difluoromethyl group.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1780653-16-8 |
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Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.60 g/mol |
IUPAC Name |
1-[5-chloro-2-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3 |
InChI Key |
YHKHLDIREHCQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)C(F)F |
Origin of Product |
United States |
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